molecular formula C14H15ClN2O2 B2852475 tert-butyl N-(2-chloroquinolin-3-yl)carbamate CAS No. 742698-74-4

tert-butyl N-(2-chloroquinolin-3-yl)carbamate

Cat. No.: B2852475
CAS No.: 742698-74-4
M. Wt: 278.74
InChI Key: JMYFEQRTKXNZBH-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloroquinolin-3-yl)carbamate: is a chemical compound with the molecular formula C14H15ClN2O2

Scientific Research Applications

Chemistry: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: The compound has shown potential as an antioxidant agent, scavenging reactive oxygen species (ROS) and providing neuroprotective effects in in vitro and in vivo studies.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including ischemic stroke and neurodegenerative disorders.

Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in material science and industrial applications.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care and to follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloroquinolin-3-yl)carbamate typically involves the reaction of 2-chloroquinoline-3-carbonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of substituted quinoline compounds.

Mechanism of Action

The mechanism by which tert-butyl N-(2-chloroquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. It acts as an antioxidant by scavenging ROS, thereby protecting cells from oxidative stress. The compound also interacts with specific enzymes and receptors, modulating biological processes and contributing to its therapeutic effects.

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid derivatives

  • 2-chloroquinoline-3-carbonyl chloride

  • Tert-butylamine

Uniqueness: Tert-butyl N-(2-chloroquinolin-3-yl)carbamate stands out due to its unique combination of structural features, which contribute to its antioxidant and neuroprotective properties. Unlike other quinoline derivatives, it has shown significant potential in both in vitro and in vivo studies, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-(2-chloroquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYFEQRTKXNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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